3-Iodo-5-isobutoxy-1H-indazole is a synthetic compound belonging to the indazole class of heterocyclic compounds. It is characterized by the presence of an iodine atom at the 3-position and an isobutoxy group at the 5-position of the indazole ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential bioactive properties and its utility as a building block in organic synthesis.
The compound can be synthesized through several methods, primarily involving electrophilic substitution reactions and alkylation techniques. The iodination process typically utilizes iodine or iodine-containing reagents, while the introduction of the isobutoxy group is achieved through alkylation with isobutyl bromide in the presence of a strong base.
3-Iodo-5-isobutoxy-1H-indazole is classified as a halogenated indazole derivative. It falls under the broader category of organic compounds featuring nitrogen heterocycles, which are known for their diverse biological activities.
The synthesis of 3-Iodo-5-isobutoxy-1H-indazole generally involves two main steps:
The industrial production of this compound may utilize continuous flow processes to enhance efficiency and scalability. Automated reactors can provide precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are critical for achieving high-quality products.
The molecular structure of 3-Iodo-5-isobutoxy-1H-indazole features:
The molecular formula for 3-Iodo-5-isobutoxy-1H-indazole is , with a molecular weight of approximately 218.24 g/mol. The compound's structure can be represented in various forms, including two-dimensional structural formulas and three-dimensional conformations that illustrate its spatial arrangement.
3-Iodo-5-isobutoxy-1H-indazole can undergo several types of chemical reactions:
These reactions typically require specific conditions regarding temperature, solvent choice, and catalyst presence to ensure optimal yields. For instance, oxidation reactions may be conducted under acidic conditions for enhanced reactivity.
The mechanism of action for 3-Iodo-5-isobutoxy-1H-indazole involves its interaction with biological targets at the molecular level. The iodine atom enhances binding affinity to certain enzymes or receptors due to its electronegative nature, while the isobutoxy group increases lipophilicity, facilitating membrane penetration.
This dual functionality allows the compound to modulate various biological pathways, making it a candidate for therapeutic applications. Research indicates potential antimicrobial and anticancer properties associated with this compound, warranting further investigation into its biological effects.
3-Iodo-5-isobutoxy-1H-indazole appears as a solid at room temperature, though specific melting points and solubility data may vary based on purity and crystalline form.
Important chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are often employed to characterize this compound's purity and structure.
3-Iodo-5-isobutoxy-1H-indazole has several scientific applications:
Palladium-catalyzed Suzuki-Miyaura coupling enables selective functionalization of halogenated indazole precursors, particularly at the C3 position. This reaction couples 3-iodo-5-isobutoxy-1H-indazole with aryl/heteroaryl boronic acids under mild conditions to form biaryl architectures. Catalytic systems employing Pd(PPh₃)₂Cl₂ (5–10 mol%) with inorganic bases (K₂CO₃, Cs₂CO₃) in aqueous ethanol afford C3-arylated indazoles with >90% yields while preserving the isobutoxy group at C5 [1] [3]. Key advantages include functional group tolerance (–Br, –CN, –OH stability) and avoidance of pre-functionalized organometallic reagents. Mechanistically, oxidative addition of Pd⁰ into the C–I bond generates arylpalladium(II) intermediates, followed by transmetallation with boronic acids and reductive elimination to form C–C bonds [2] [6]. Ligand design critically influences efficiency: bulky phosphines enhance steric protection of Pd centers, while thiosemicarbazone-based Pd(II) complexes (e.g., 7MODQL1–4) exhibit superior stability in aqueous media [3].
Table 1: Palladium Catalysts for Suzuki-Miyaura Coupling of 3-Iodo-5-isobutoxy-1H-indazole
| Catalyst System | Base | Solvent | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | K₂CO₃ | Ethanol/H₂O | 80 | 85–93 |
| Pd-thiosemicarbazone | Cs₂CO₃ | Toluene/H₂O | 90 | 88–95 |
| Pd(OAc)₂/dppf | Na₂CO₃ | DMF/H₂O | 100 | 75–82 |
Copper-catalyzed Ullmann etherification installs the isobutoxy group at C5 of indazole scaffolds via nucleophilic aromatic substitution. This method employs CuI (10 mol%) with bidentate ligands (1,10-phenanthroline) and cesium carbonate in dimethylformamide, facilitating C–O bond formation between 5-hydroxyindazole precursors and isobutyl bromide at 110°C [4] [7]. Key innovations include ligand-accelerated catalysis, where electron-rich phenanthrolines promote Cuᴵ/Cuᴵᴵᴵ redox cycling, reducing reaction times to 8–12 hours. Regioselectivity arises from the inherent acidity of the C5–OH group (pKa ∼8.5 in indazoles), which enhances nucleophilicity toward copper alkoxide formation. Challenges include competitive N-alkylation, mitigated through solvent optimization (e.g., dimethyl sulfoxide increases O- vs N-alkylation by 15:1) [7]. Recent protocols utilizing Cu₃(PO₄)₂ nanoparticles show enhanced recyclability and 94% yields under ligand-free conditions [9].
Directed electrophilic iodination leverages directing groups (DGs) to achieve regioselective C3-iodination in indazoles. The unprotected N1–H group acts as a weak DG, but yields are modest (∼45%) due to poor coordination. Introducing strong DGs (–NH₂, –CONH₂) at C5 enhances iodine delivery to C3 via chelation-assisted metalation. For example, 5-aminoindazole with I₂ (1.2 equiv) and AgOTf (20 mol%) in acetonitrile affords 3-iodo-5-amino-1H-indazole in 91% yield [5] [10]. Solvent effects are pronounced: chlorinated solvents (dichloroethane) improve I⁺ solubility, while protic solvents (methanol) diminish selectivity. Kinetic studies reveal rate-limiting iododeprotonation when [I₂] > 0.5 M. For 5-isobutoxy precursors, iodination requires electrophilic activation with BF₃·OEt₂ to counteract the electron-donating isobutoxy group [1] [5].
Table 2: Directing Groups for Regioselective C3-Iodination of Indazoles
| Directing Group (C5) | Activator | Solvent | C3:Iodination Yield (%) |
|---|---|---|---|
| –NH₂ | AgOTf | CH₃CN | 91 |
| –CONH₂ | BF₃·OEt₂ | DCE | 87 |
| –OH | — | CHCl₃ | 52 |
| –O-iBu | BF₃·OEt₂ | DCM | 78 |
Regiocontrol in dihalogenated indazoles necessitates orthogonal protection/deprotection strategies. The isobutoxy group’s moderate size blocks C4/C6 positions via steric hindrance, enabling selective C3-iodination. Computational studies (DFT) show 5–7 kcal/mol energy differences between C3 vs C7 iodination pathways in 5-isobutoxyindazole due to reduced steric repulsion at C3 [1]. Sequential halogenation exploits electronic gradients: bromination at C4 (electron-rich) precedes C3-iodination when using N-tetrahydropyranyl (THP) protection. Dehalogenation side reactions are suppressed by low-temperature (−40°C) additions of ICl, minimizing Pd-catalyzed homocoupling [1] [5].
Orthogonal protection of indazole N1 and C5–OH enables sequential C3-iodination and O-alkylation. The N1–H group is protected with tert-butoxycarbonyl (BOC; stable under basic etherification) or tetrahydropyranyl (THP; acid-labile), while C5–OH is masked as tert-butyldimethylsilyl ether (removable with fluoride) [1] [5]. Critical findings:
Table 3: Protecting Group Performance in Indazole Functionalization
| Protecting Group | Compatible Steps | Deprotection Conditions | Recovery Yield (%) |
|---|---|---|---|
| BOC (N1) | O-Alkylation, Iodination | TFA/DCM (1:1) | 95 |
| THP (N1) | Electrophilic iodination | PPTS/MeOH | 90 |
| TBS (C5–OH) | Suzuki coupling | TBAF/THF | 97 |
| SEM (N1) | Pd-catalyzed reactions | HF/Pyridine | 88 |
Tandem methodologies integrate indazole ring formation with C3-iodination. Diazotization of 2-amino-5-isobutoxybenzaldehyde with isoamyl nitrite generates diazonium intermediates, which undergo copper(I)-catalyzed cyclization (5 mol% CuI) to 5-isobutoxy-1H-indazole, followed by in situ iodination using N-iodosuccinimide [4] [9]. This one-pot sequence achieves 80% overall yield by avoiding intermediate purification. Alternatively, Pd-catalyzed cyclizations of ortho-halogenated hydrazones with CO (1 atm) provide indazolone cores, which undergo electrophilic iodination at C3 using iodine monochloride. Microwave-assisted protocols (150°C, 20 min) enhance efficiency, reducing deiodination byproducts from 15% to <3% [1] [6]. Solid-state studies confirm that the isobutoxy group’s conformation minimizes steric clash during tandem cyclization-iodination, favoring C3 attack [5].
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7